molecular formula C18H19N3O2S B2477325 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide CAS No. 1421583-62-1

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2477325
CAS No.: 1421583-62-1
M. Wt: 341.43
InChI Key: VYAYYBURICKKML-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazole and thiophene intermediates, followed by their coupling with an appropriate phenoxyacetamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide: shares similarities with other compounds containing imidazole and thiophene rings, such as:

Uniqueness

What sets this compound apart is the presence of the phenoxyacetamide moiety, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications where precise molecular interactions are crucial .

Properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-12-15(16-8-5-11-24-16)20-17(21)9-10-19-18(22)13-23-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYYBURICKKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)COC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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